molecular formula C15H11N3O2S B2979800 N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide CAS No. 28873-29-2

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

Cat. No.: B2979800
CAS No.: 28873-29-2
M. Wt: 297.33
InChI Key: MWEHRZUWGVSUKC-UHFFFAOYSA-N
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Description

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a chemical compound with the molecular formula C15H11N3O2S It is a derivative of quinazolinone, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide can be synthesized through the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid. Water is found to be the optimal reaction medium, aligning with green chemistry principles . This method is advantageous as it minimizes the use of hazardous chemicals and solvents, making it environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and the use of water as a solvent suggest that scalable production could be achieved through similar environmentally conscious methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
  • 4-ethoxy-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
  • N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide

Uniqueness

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c19-13(10-6-2-1-3-7-10)17-18-14(20)11-8-4-5-9-12(11)16-15(18)21/h1-9H,(H,16,21)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEHRZUWGVSUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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